molecular formula C16H17NO3S B2987114 [(1-Phenylethyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate CAS No. 488754-75-2

[(1-Phenylethyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate

Cat. No.: B2987114
CAS No.: 488754-75-2
M. Wt: 303.38
InChI Key: OFJKSTIAIINXQB-UHFFFAOYSA-N
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Description

  • React the intermediate with 5-methylthiophene-2-carboxylic acid or its activated derivative.

  • Solvent: Tetrahydrofuran or similar.

  • Conditions: Room temperature with possible use of coupling agents like DCC (Dicyclohexylcarbodiimide) or EDC (Ethyl(dimethylaminopropyl)carbodiimide).

Industrial Production Methods

In an industrial setting, the production may involve:

  • Continuous flow reactors to maintain optimal reaction conditions.

  • Use of automated systems for precise addition of reagents.

  • Enhanced purification techniques like crystallization or chromatography for product isolation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-Phenylethyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate involves a multi-step reaction

Step 1: Formation of [(1-Phenylethyl)carbamoyl] intermediate

  • React 1-phenylethylamine with a chloroformate under basic conditions to form the carbamoyl intermediate.

  • Solvent: Dichloromethane or similar non-polar solvent.

  • Conditions: Room temperature to slightly elevated temperatures (25-40°C).

Chemical Reactions Analysis

[(1-Phenylethyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate undergoes several types of reactions:

Oxidation

  • Reagents: Potassium permanganate, Chromium trioxide.

  • Conditions: Acidic or basic environments.

  • Major Products: Oxidized derivatives with potential cleavage of the thiophene ring.

Reduction

  • Reagents: Lithium aluminum hydride, Hydrogen gas with a palladium catalyst.

  • Conditions: Room temperature to elevated temperatures (25-80°C).

  • Major Products: Reduced forms of the carbamoyl group or modifications of the thiophene ring.

Substitution

  • Reagents: Halogens (e.g., bromine, iodine), Sulfonyl chlorides.

  • Conditions: Various, often requiring catalysts or heat.

  • Major Products: Substituted thiophene derivatives.

Scientific Research Applications

[(1-Phenylethyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate finds applications across multiple fields:

Chemistry

  • As a building block in organic synthesis.

  • Intermediate in the production of complex organic molecules.

Biology

  • Potential probe for studying enzyme activities due to its reactivity.

  • Utilized in biochemical assays for metabolic pathway analysis.

Medicine

  • Precursor in the synthesis of pharmacologically active compounds.

  • Investigated for its antimicrobial and anti-inflammatory properties.

Industry

  • Used in the manufacture of specialty chemicals.

  • Component in the development of novel materials with specific electronic properties.

Mechanism of Action

The compound’s effects are often mediated through interactions with biological macromolecules, such as enzymes or receptors. The thiophene ring, combined with the carbamoyl and ester functionalities, enables the compound to:

  • Form hydrogen bonds.

  • Engage in π-π interactions.

  • Interact with active sites in enzymes, influencing biochemical pathways.

Comparison with Similar Compounds

[(1-Phenylethyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate can be compared to other carbamoyl-functionalized thiophenes:

Similar Compounds

  • [(1-Phenylethyl)carbamoyl]methyl thiophene-2-carboxylate: : Lacks the methyl group at the 5-position on the thiophene ring.

  • [(1-Phenylethyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate: : The methyl group is positioned differently on the thiophene ring.

  • [(1-Phenylethyl)carbamoyl]methyl 2,5-dimethylthiophene-2-carboxylate: : Additional methyl group on the thiophene ring.

Uniqueness

The presence and position of the methyl group on the thiophene ring in this compound contribute to its distinct reactivity and interaction profile, making it suitable for specific scientific and industrial applications that its analogs may not fulfill as efficiently.

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Properties

IUPAC Name

[2-oxo-2-(1-phenylethylamino)ethyl] 5-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3S/c1-11-8-9-14(21-11)16(19)20-10-15(18)17-12(2)13-6-4-3-5-7-13/h3-9,12H,10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFJKSTIAIINXQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)OCC(=O)NC(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801321265
Record name [2-oxo-2-(1-phenylethylamino)ethyl] 5-methylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801321265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

16.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85270885
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

488754-75-2
Record name [2-oxo-2-(1-phenylethylamino)ethyl] 5-methylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801321265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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